molecular formula C23H23N3O6 B12729020 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-5-(((phenylmethoxy)amino)carbonyl)-, methyl ester CAS No. 133147-11-2

3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-5-(((phenylmethoxy)amino)carbonyl)-, methyl ester

Cat. No.: B12729020
CAS No.: 133147-11-2
M. Wt: 437.4 g/mol
InChI Key: DMBRYGUIEINBIJ-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-5-(((phenylmethoxy)amino)carbonyl)-, methyl ester is a complex organic compound with a unique structure that includes a pyridine ring, nitrophenyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-5-(((phenylmethoxy)amino)carbonyl)-, methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the nitrophenyl group and the methyl ester functional group. Common reagents used in these reactions include pyridine, nitrobenzene, and methyl chloroformate. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-5-(((phenylmethoxy)amino)carbonyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-5-(((phenylmethoxy)amino)carbonyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research explores its potential as a drug candidate or a precursor for pharmaceuticals.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-5-(((phenylmethoxy)amino)carbonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl ester
  • 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-, methyl ester
  • 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, methyl ester

Uniqueness

The uniqueness of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-5-(((phenylmethoxy)amino)carbonyl)-, methyl ester lies in its specific functional groups and their arrangement This structure imparts distinct chemical and biological properties, making it valuable for various applications

Properties

CAS No.

133147-11-2

Molecular Formula

C23H23N3O6

Molecular Weight

437.4 g/mol

IUPAC Name

methyl 2,6-dimethyl-4-(3-nitrophenyl)-5-(phenylmethoxycarbamoyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C23H23N3O6/c1-14-19(22(27)25-32-13-16-8-5-4-6-9-16)21(20(15(2)24-14)23(28)31-3)17-10-7-11-18(12-17)26(29)30/h4-12,21,24H,13H2,1-3H3,(H,25,27)

InChI Key

DMBRYGUIEINBIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NOCC3=CC=CC=C3

Origin of Product

United States

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